Boc-谷氨酸(苄酯)-甲酯

描述

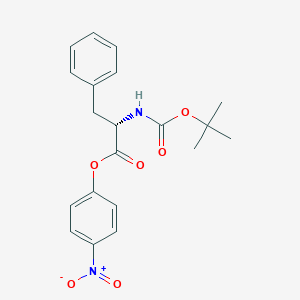

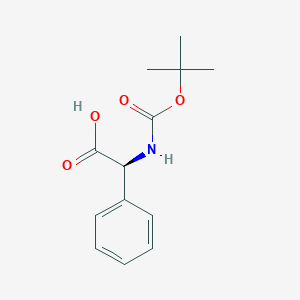

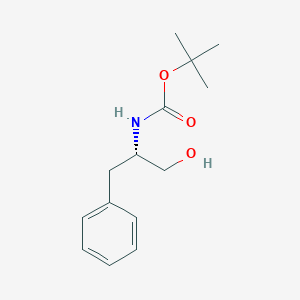

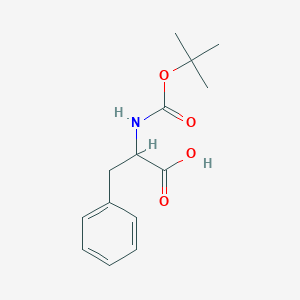

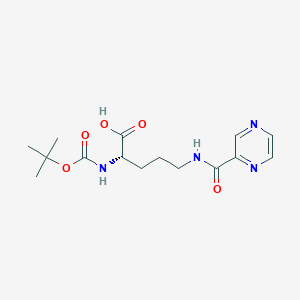

Boc-Glu(OBzl)-OMe is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Synthesis Analysis

Boc-Glu(OBzl)-OMe can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is an amino acid building block used in the synthesis of unique peptides .Molecular Structure Analysis

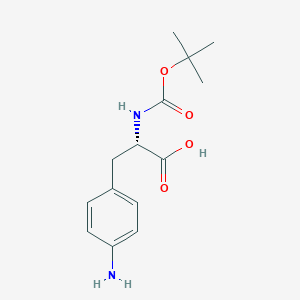

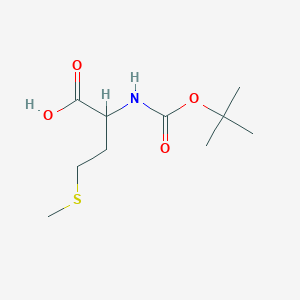

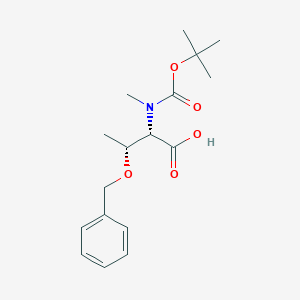

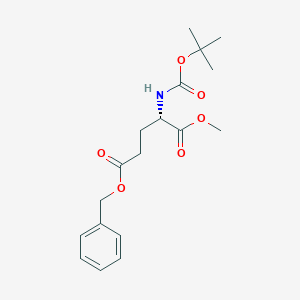

The molecular formula of Boc-Glu(OBzl)-OMe is C17H23NO6 . The molecular weight is 337.37 g/mol .Chemical Reactions Analysis

Boc-Glu(OBzl)-OMe is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .科学研究应用

晶体结构研究:Boc-谷氨酸(苄酯)-甲酯已用于研究肽的晶体结构,揭示了分子排列和相互作用的重要见解。例如,Karle 等人 (1990) 的一项研究使用 Boc-谷氨酸(苄酯)-甲酯的衍生物来说明晶体中相互作用的螺旋肽柱的平行拉链排列 (Karle 等人,1990).

固相肽合成:该化合物已在固相肽合成过程中的副反应研究中得到应用,为组合设计中的结构多样化提供了见解。例如,一项研究重点介绍了 Boc-谷氨酸(苄酯) 在肽合成中的酯交换反应,导致结构修饰 (Hsieh 等人,2009).

肽类似物的合成:研究已利用 Boc-谷氨酸(苄酯)-甲酯合成肽类似物,例如模拟牛凝血酶原前体的序列。这些研究探索了肽的羧化及其与维生素 K 依赖性羧化酶等酶的相互作用 (Rich 等人,2009).

分子印迹聚合物膜:已记录了 Boc-谷氨酸(苄酯)-甲酯在用于手性识别的分子印迹聚合物膜的创建中的应用。这项研究证明了这些膜识别特定异构体的能力,突出了在对映选择性过程中的潜在应用 (Yoshikawa 等人,2001).

肽的构象分析:该化合物是分析溶液和晶态中肽构象的关键,提供了有关肽稳定性和结构的宝贵信息 (Schmitt 等人,1982).

作用机制

Target of Action

Boc-Glu(OBzl)-OMe, a derivative of glutamic acid , primarily targets the glutamate receptor . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .

Mode of Action

As a small-molecule drug, Boc-Glu(OBzl)-OMe binds to the glutamate receptor . This interaction can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Given its influence on anabolic hormones and exercise-related processes, it’s plausible that it may impact pathways related to energy metabolism and stress response .

Result of Action

It has also been used as a synthetic substrate for the preparation of conjugates containing an amide group .

安全和危害

Ensure adequate ventilation. Use personal protective equipment. Wear chemical impermeable gloves. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Relevant Papers Unfortunately, the search for relevant papers on Boc-Glu(OBzl)-OMe did not yield any specific results .

属性

IUPAC Name |

5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZTGSAKNZBOV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552977 | |

| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Glu(OBzl)-OMe | |

CAS RN |

59279-58-2 | |

| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。